(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride
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Description
(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C21H20Cl2N4OS2 and its molecular weight is 479.44. The purity is usually 95%.
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Scientific Research Applications
Imidazole and Benzothiazole Derivatives in Scientific Research
Synthesis and Biological Activity : Research on imidazole and benzothiazole derivatives has demonstrated their significance in synthesizing compounds with potential biological activities. For instance, imidazo[2,1-b]benzothiazoles have been explored for their anti-inflammatory activities, where specific derivatives showed activity in various biological assays, highlighting their potential in drug development and therapeutic applications (El-Shorbagi et al., 1989).
Antihypertensive Properties : N-(biphenylylmethyl)imidazoles, a related group, have been identified as potent, orally active antihypertensive agents due to their ability to antagonize angiotensin II receptors, showcasing the role of these structural motifs in cardiovascular research (Carini et al., 1991).
Heterocyclic Chemistry : The synthesis of substituted thiazolo[3,2‐a]‐benzimidazole‐phosphonates and phosphinic diamide derivatives illustrates the utility of these structural motifs in heterocyclic chemistry, enabling the development of novel compounds with potential application in various fields, including medicinal chemistry and materials science (Abdou et al., 2016).
Properties
IUPAC Name |
(E)-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4OS2.ClH/c1-15-12-16(22)13-18-20(15)24-21(29-18)26(9-3-8-25-10-7-23-14-25)19(27)6-5-17-4-2-11-28-17;/h2,4-7,10-14H,3,8-9H2,1H3;1H/b6-5+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBINIZSPLBRDX-IPZCTEOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCCN3C=CN=C3)C(=O)C=CC4=CC=CS4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCCN3C=CN=C3)C(=O)/C=C/C4=CC=CS4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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